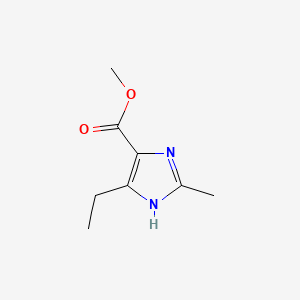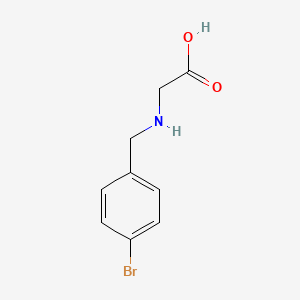
(4-溴-苯甲氨基)-乙酸
描述
“(4-Bromo-benzylamino)-acetic acid” is a chemical compound with the molecular formula C9H10BrNO2 . It is also known by other names such as N-(4-Bromobenzyl)glycine . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “(4-Bromo-benzylamino)-acetic acid” is represented by the linear formula C9H10BrNO2 . The molecular weight of this compound is 244.09 . For a more detailed molecular structure analysis, resources like ChemSpider can be used to draw and analyze the structure.科学研究应用
Sonyanaik 等人 (2018) 的一项研究展示了在合成咪唑衍生物中使用乙酸官能化催化剂,由于其成本效益、能源效率和环境友好性,突出了其在绿色化学中的应用 (Sonyanaik 等,2018).
Ghafuri 等人 (2014) 描述了使用磁性固体酸催化剂合成苄氨基香豆素衍生物,展示了该化合物在生产具有潜在医疗保健应用的生物活性杂环化合物中的作用 (Ghafuri 等,2014).
Ghasemi 等人 (2016) 报道了磁性复合材料与乙酸相结合的催化活性,用于磺酰胺的 N-酰化,展示了该化学物质在先进合成工艺中的效用 (Ghasemi 等,2016).
Gibson (1963) 关于使用乙酸对亚苄基腙进行溴化的研究证明了其在生产具有 N-溴性质的化合物中的用途,这些化合物在各种化学反应中很重要 (Gibson, 1963).
Bhagat 等人 (2012) 的研究说明了使用乙酸合成苯并噻唑,得到具有显着抗菌活性的化合物,表明其在药物应用中的潜力 (Bhagat 等,2012).
陈二连 (2009) 对大鼠中 4-溴-2,5-二甲氧基苯乙胺的代谢进行了研究,其中乙酸在代谢途径中发挥了作用,突出了其在药理学研究中的重要性 (陈二连,2009).
Amin 和 Ibrahim (2011) 使用了一种包括乙酸的甘氨酸衍生物来控制钢中的腐蚀,说明了该化合物在材料科学和工程中的应用 (Amin & Ibrahim, 2011).
属性
IUPAC Name |
2-[(4-bromophenyl)methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-8-3-1-7(2-4-8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAVLWRLWHNWFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651320 | |
| Record name | N-[(4-Bromophenyl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1727-09-9 | |
| Record name | N-[(4-Bromophenyl)methyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1727-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Bromophenyl)methyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


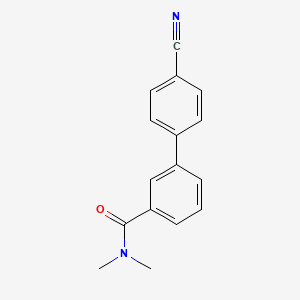
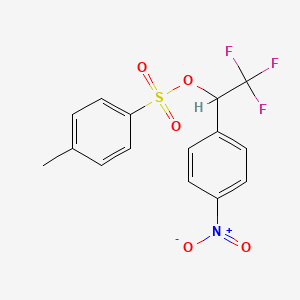
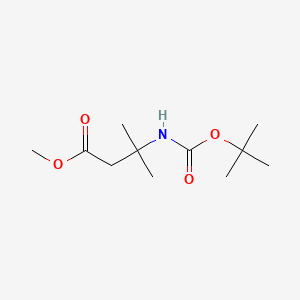


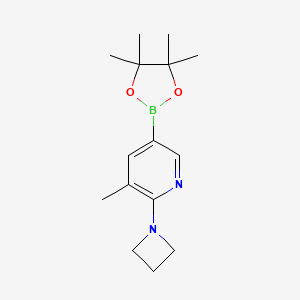
![tert-butyl (3R,4S)-3-{[(benzyloxy)carbonyl]aMino}-4-(trifluoroMe](/img/no-structure.png)
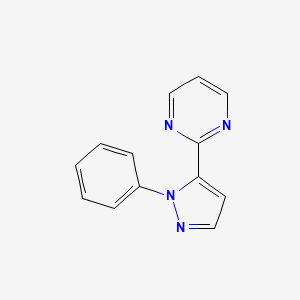
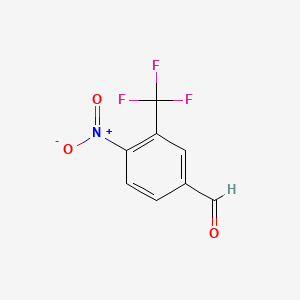
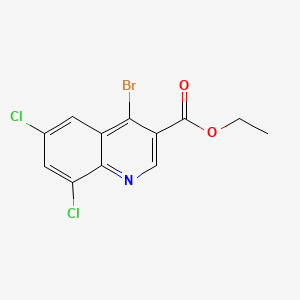
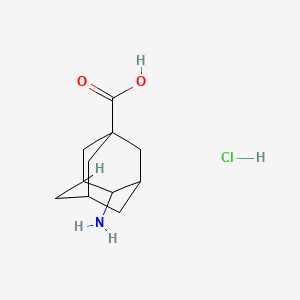

![(11bR)-4-Hydroxy-2,6-di(naphthalen-1-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B596609.png)
